molecular formula C50H56N16O4 B600850 Linagliptin Dimer Impurity 2 CAS No. 1418133-47-7

Linagliptin Dimer Impurity 2

Número de catálogo: B600850
Número CAS: 1418133-47-7
Peso molecular: 945.08
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Linagliptin Dimer Impurity 2 (molecular formula: C₅₀H₅₆N₁₆O₄, molecular weight: 945.11) is a process-related impurity formed during the synthesis of linagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes . This dimer arises primarily under acidic conditions via acid-catalyzed aza-enolization, leading to covalent bonding between two linagliptin molecules . Structural characterization using LC-PDA-MS and LC-Q-ToF-MS confirms its identity as a dimeric derivative with distinct fragmentation patterns compared to linagliptin .

Métodos De Preparación

Synthetic Routes and Reaction Mechanisms

The preparation of Linagliptin Dimer Impurity 2 involves a dimerization reaction of Linagliptin under controlled conditions. The primary method, as disclosed in patent CN113968876A, utilizes crude Linagliptin as the starting material, which undergoes reaction with an azo catalyst and an acid to form the dimeric impurity . The general reaction pathway is as follows:

Linagliptin+Azo Catalyst+AcidLinagliptin Dimer Impurity 2+Byproducts\text{Linagliptin} + \text{Azo Catalyst} + \text{Acid} \rightarrow \text{this compound} + \text{Byproducts}

Key steps include:

  • Solvent Selection : A mixed solvent system (e.g., dichloromethane/ethanol) enhances solubility and reaction homogeneity.

  • Catalyst Activation : Azo catalysts like dimethyl azodiisobutyrate initiate radical-mediated dimerization.

  • Acid-Mediated Protonation : Acids such as hydrochloric acid facilitate intermediate stabilization.

Optimization of Reaction Conditions

Critical Parameters

The synthesis is highly sensitive to the following factors:

ParameterOptimal RangeImpact on Yield/Purity
Catalyst Type Dimethyl azodiisobutyrateMaximizes yield (up to 97%)
Acid Concentration 2M HClEnsures complete protonation
Temperature 30–50°CBalances reaction rate and purity
Solvent Ratio Dichloromethane:Ethanol (10:1)Enhances intermediate solubility

Representative Examples from Patent Data

Data extracted from CN113968876A highlights variations in experimental setups and outcomes:

ExampleCatalyst (mol%)Acid (Concentration)Solvent SystemTemp (°C)Yield (%)Purity (%)
110%2M HClCH₂Cl₂:EtOH (10:1)3597.1299.91
28%1M HCOOHCH₂Cl₂:THF (10:1)3093.4099.82
350%2M CH₃COOHCH₂Cl₂:MeCN (10:1)5089.8599.31

These results demonstrate that dimethyl azodiisobutyrate with 2M HCl in a dichloromethane/ethanol solvent system achieves the highest yield and purity .

Comparative Analysis of Methodologies

Catalyst Efficiency

Azo catalysts vary in their ability to initiate dimerization:

  • Dimethyl azodiisobutyrate : Superior due to its thermal stability and controlled radical generation .

  • 2,2'-Dihydroxyazobenzene : Less efficient, yielding 91.11% purity despite similar conditions .

Acid Selection

  • Hydrochloric Acid : Optimal for protonating intermediates without side reactions .

  • Formic Acid : Lower yield (93.4%) due to incomplete reaction .

  • Acetic Acid : Requires higher catalyst loading (50 mol%) to achieve 89.85% yield .

Solvent Effects

  • Ethanol-Coordinated Systems : Improve solubility of Linagliptin, reducing aggregation .

  • Tetrahydrofuran (THF) : Increases reaction rate but may lower purity due to byproduct formation .

Purification and Characterization

Post-synthesis purification involves:

  • Concentration Under Reduced Pressure : Removes volatile solvents and isolates the crude product .

  • Precipitation with Methyl tert-Butyl Ether (MTBE) : Selectively crystallizes the dimer impurity .

  • Cold Ethanol Washing : Eliminates residual catalysts and acids .

Characterization employs:

  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (≥99.9%) .

  • Spectroscopic Techniques :

    • Mass Spectrometry (MS) : Confirms molecular weight (MW: 831.8 g/mol) .

    • Nuclear Magnetic Resonance (NMR) : Validates structural integrity .

Industrial-Scale Considerations

Scalability Challenges

  • Catalyst Cost : Dimethyl azodiisobutyrate is expensive at large scales.

  • Waste Management : Acidic byproducts require neutralization before disposal.

Process Recommendations

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction time .

  • In-Line Analytics : Real-time HPLC monitoring ensures consistency .

Análisis De Reacciones Químicas

Linagliptin Dimer Impurity 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include azo catalysts and acids . The major product formed from these reactions is the dimeric impurity compound . The reactions are typically carried out under controlled conditions to ensure high yield and purity.

Aplicaciones Científicas De Investigación

Pharmaceutical Chemistry

Linagliptin Dimer Impurity 2 is utilized as a reference standard in the development of analytical methods for quantifying linagliptin impurities. This is crucial because the presence of impurities can significantly impact the quality and safety of pharmaceutical products. The identification and characterization of impurities are essential for ensuring compliance with regulatory standards during drug formulation.

Methods of Application

  • High-Performance Liquid Chromatography (HPLC) : This technique is commonly employed to detect and quantify impurities during the process development of linagliptin. This compound is synthesized and characterized using various spectral data including mass spectrometry (MS), high-resolution mass spectrometry (HRMS), proton nuclear magnetic resonance (^1H-NMR), carbon-13 nuclear magnetic resonance (^13C-NMR), and infrared spectroscopy (IR).

Pharmacology

In pharmacological studies, this compound has been used to investigate the biological activity and toxicity of linagliptin-based medications. As a competitive and reversible inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, it mimics the action of linagliptin itself, which is known to enhance glycemic control by increasing levels of incretin hormones like GLP-1 (glucagon-like peptide-1) and GIP (gastric inhibitory polypeptide). This inhibition leads to a reduction in pro-inflammatory factors, promoting an anti-inflammatory environment that may benefit metabolic health in diabetic patients.

Analytical Chemistry

This compound plays a vital role in analytical method validation during the commercial production of linagliptin. It aids in ensuring that analytical methods are capable of detecting impurities at acceptable levels, thereby supporting quality control processes .

Key Findings from Research

  • A study highlighted that forced degradation studies on linagliptin resulted in various degradation products, including this compound. The identification of these products was achieved using ultra-performance liquid chromatography coupled with mass spectrometry (LC-MS), providing insights into potential degradation pathways and mechanisms .

Synthesis and Characterization

The synthesis of this compound involves straightforward chemical reactions that yield high-purity products suitable for use as reference standards in analytical methods. The typical preparation method includes:

  • Reaction of crude linagliptin with an azo catalyst under acidic conditions.
  • Purification techniques such as chromatography to isolate the desired impurity.

Comparación Con Compuestos Similares

Structural Comparison with Other Linagliptin Dimer Impurities

Linagliptin exhibits multiple dimeric impurities, each differing in molecular architecture:

Impurity Name Molecular Formula Molecular Weight Structural Feature
Linagliptin Dimer Impurity C₅₂H₅₉N₁₇O₄ 986.16 Quinazoline ring linkage via amine groups
Linagliptin Dimer Impurity 2 C₅₀H₅₆N₁₆O₄ 945.11 Acid-catalyzed aza-enolization of pyrimidine
Linagliptin Dimer Impurity 3 C₅₂H₆₀N₁₆O₄ 973.16 Modified side-chain bonding
Linagliptin Dimer Impurity 4 C₅₁H₅₆N₁₆O₄ 957.12 Truncated alkyl chain in dimeric structure

Key differences include the bonding site (e.g., quinazoline vs. pyrimidine rings) and the presence of functional groups, which influence solubility and reactivity .

Formation Mechanisms and Stability

  • This compound: Forms under acidic hydrolysis (e.g., HCl) via aza-enolization, a reversible reaction that can be mitigated using alkaline reagents .
  • Linagliptin Dimer Impurity (QT03341) : Generated during deprotection steps in synthesis, with yields exceeding 5% without optimized conditions .
  • Oxidative Degradants (OX1–OX4) : Unlike dimeric impurities, these arise from oxidation of tertiary nitrogen or primary amine groups in linagliptin under peroxide exposure .

Comparison with Dimer Impurities in Other DPP-4 Inhibitors

  • Its impurities typically involve deamination or fluorinated side-chain modifications .
  • Gemigliptin/Evogliptin : These inhibitors form dimers under stress conditions but exhibit distinct binding affinities due to structural flexibility (e.g., Boc-group interactions in evogliptin) .

Regulatory and Control Strategies

  • ICH Guidelines : Dimer Impurity 2 is classified under ICH Q3A as a "specified impurity," requiring identification thresholds of 0.10% and qualification thresholds of 0.15% .
  • Mitigation Techniques: Linagliptin: Alkaline treatment (e.g., NaOH in DMF) converts dimer impurities back to linagliptin with >90% efficiency . Sitagliptin: Reverse-phase HPLC and nanofiltration are used to control nitroso impurities .

Data Tables

Table 1: Key Physicochemical Properties

Property This compound Linagliptin Dimer Impurity Sitagliptin Nitroso Impurity
Molecular Weight 945.11 986.16 407.32
Formation Condition Acidic hydrolysis Deprotection steps Oxidative stress
HPLC Retention Time (min) 12.3 14.7 8.9
ICH Classification Qualified (>0.15%) Identified (>0.10%) Specified (>0.10%)

Table 2: Comparative Control Strategies

Drug Impurity Type Control Method Yield/Purity Post-Treatment
Linagliptin Dimer Impurity 2 Alkaline reflux in DMF 97.12% yield, 99.91% purity
Sitagliptin 7-Nitroso Impurity Organic solvent nanofiltration (OSN) 99.5% purity
Vildagliptin Diketopiperazine Thermal degradation monitoring 98.8% purity

Actividad Biológica

Linagliptin Dimer Impurity 2, identified by the CAS number 1418133-47-7, is a significant impurity derived from Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the management of type 2 diabetes mellitus (T2DM). Understanding the biological activity of this compound is essential for assessing its impact on drug efficacy and safety profiles.

Target Enzyme : this compound acts primarily as a competitive and reversible inhibitor of the DPP-4 enzyme. This inhibition is crucial as DPP-4 is responsible for the degradation of incretin hormones, which play a significant role in glucose metabolism.

Biochemical Pathways : By inhibiting DPP-4, this compound leads to:

  • Increased levels of GLP-1 and GIP : These incretin hormones stimulate insulin secretion from pancreatic beta cells and inhibit glucagon release from alpha cells, aiding in glycemic control.
  • Reduction of pro-inflammatory cytokines : The compound decreases levels of pro-inflammatory factors such as TNF-α and IL-6, promoting an anti-inflammatory environment that may further enhance metabolic health in diabetic patients .

Pharmacokinetics

Linagliptin exhibits unique pharmacokinetic properties characterized by:

  • Target-mediated nonlinear pharmacokinetics : This means that the drug's pharmacokinetics can change based on its concentration in the body.
  • Minimal renal clearance : Unlike many other antidiabetic agents, linagliptin does not require dosage adjustments in patients with renal impairment, making it a safer option for this population .

Biological Activity

The biological activity of this compound has been investigated through various studies:

Comparative Analysis with Related Compounds

To better understand its biological activity, this compound can be compared with other related compounds:

Compound NameMechanism of ActionClinical Use
LinagliptinDPP-4 inhibitorT2DM management
SaxagliptinDPP-4 inhibitorT2DM management
SitagliptinDPP-4 inhibitorT2DM management
This compoundCompetitive DPP-4 inhibitorReference standard for quality control

Case Studies and Research Findings

Several studies have focused on the implications of impurities like this compound:

  • A study conducted by Attimarad et al. highlighted that impurities can significantly impact the pharmacokinetics and pharmacodynamics of linagliptin formulations, necessitating rigorous quality control measures during production .
  • Another investigation into the degradation products of linagliptin revealed that exposure to acidic conditions could lead to the formation of various impurities, including this compound, underscoring the need for careful formulation practices .

Propiedades

Número CAS

1418133-47-7

Fórmula molecular

C50H56N16O4

Peso molecular

945.08

Apariencia

Off-White to Pale Yellow Solid

melting_point

>142°C

Pureza

> 95%

Cantidad

Milligrams-Grams

Sinónimos

Linagliptin Methyldimer;  8-[(3R)-3-Amino-1-piperidinyl]-1-[[4-[[2-[[8-[(3R)-3-amino-1-piperidinyl]-7-(2-butyn-1-yl)-2,3,6,7-tetrahydro-3-methyl-2,6-dioxo-1H-purin-1-yl]methyl]-1,4-dihydro-4-methyl-4-quinazolinyl]methyl]-2-quinazolinyl]methyl]-7-(2-butyn-

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.